Kdn probe-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

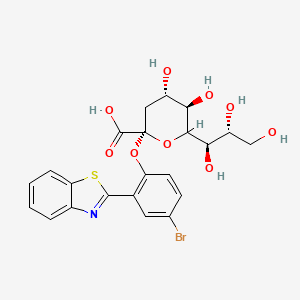

Molecular Formula |

C22H22BrNO9S |

|---|---|

Molecular Weight |

556.4 g/mol |

IUPAC Name |

(2S,4S,5R)-2-[2-(1,3-benzothiazol-2-yl)-4-bromophenoxy]-4,5-dihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |

InChI |

InChI=1S/C22H22BrNO9S/c23-10-5-6-15(11(7-10)20-24-12-3-1-2-4-16(12)34-20)32-22(21(30)31)8-13(26)17(28)19(33-22)18(29)14(27)9-25/h1-7,13-14,17-19,25-29H,8-9H2,(H,30,31)/t13-,14+,17+,18+,19?,22+/m0/s1 |

InChI Key |

QRCDBXFYTPWUNS-IRNIOWEZSA-N |

Isomeric SMILES |

C1[C@@H]([C@H](C(O[C@]1(C(=O)O)OC2=C(C=C(C=C2)Br)C3=NC4=CC=CC=C4S3)[C@@H]([C@@H](CO)O)O)O)O |

Canonical SMILES |

C1C(C(C(OC1(C(=O)O)OC2=C(C=C(C=C2)Br)C3=NC4=CC=CC=C4S3)C(C(CO)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Kdn Probe-1: Principle of Action in Cells

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Kdn probe-1, a specialized fluorescent tool for the investigation of cellular processes involving 2-keto-3-deoxy-d-glycero-d-galacto-nononic acid (Kdn), a deaminated sialic acid. The guide details its principle of action, summarizes relevant quantitative data, provides experimental protocols, and visualizes key pathways and workflows.

Core Principle of Action

This compound is a fluorescently labeled derivative of Kdn. Its primary application, as detailed in the scientific literature, is to investigate the localization and activity of enzymes that specifically recognize or process Kdn-containing glycoconjugates. The probe was instrumental in elucidating the cellular location of a specific Kdnase (an enzyme that cleaves Kdn residues) from the fungal pathogen Aspergillus fumigatus.[1]

The principle of action is based on the enzymatic interaction between the probe and its target enzyme, the A. fumigatus Kdnase, abbreviated as AfS. The probe, being a Kdn analog, is recognized by AfS. While the precise mechanism of fluorescence change upon interaction is not detailed in the available abstracts, it is inferred that the probe's localization is dependent on the presence and activity of AfS. The probe was used to reveal that AfS is localized in vesicles at the cell surface of the fungus.[1] This localization suggests a role for the enzyme in processing extracellular Kdn-containing molecules or in remodeling the fungal cell surface.

The chemical structure of this compound is C₂₂H₂₂BrNO₉S, with a molecular weight of 556.38 g/mol .[2] The fluorescent component is a benzothiazole derivative attached to the Kdn sugar backbone.[2][3]

Quantitative Data

The development of this compound was in the context of characterizing the substrate specificity of various fungal sialidases. The key quantitative data from the foundational research highlights the preference of these enzymes for Kdn over the more common N-acetylneuraminic acid (Neu5Ac).

| Enzyme | Substrate | K_m (mM) | k_cat/K_m (M⁻¹s⁻¹) | Reference |

| AfS (A. fumigatus Sialidase) | Neu5Ac-MU | 5.8 ± 1.7 | 0.86 | |

| AfS (A. fumigatus Sialidase) | Kdn-MU | 0.23 ± 0.02 | (1.82 ± 0.091) x 10⁵ | |

| AtS (A. terreus Sialidase) | Neu5Ac Substrates | Negligible Hydrolysis | N/A | |

| TrS (T. rubrum Sialidase) | Neu5Ac Substrates | Negligible Hydrolysis | N/A |

Table 1: Michaelis-Menten kinetic parameters for fungal sialidases with fluorescently labeled Neu5Ac and Kdn substrates (Neu5Ac-MU and Kdn-MU). Data demonstrates the strong preference of AfS for Kdn and the high selectivity of AtS and TrS for Kdn.

Experimental Protocols

The following is a generalized protocol for the use of this compound in visualizing the localization of Kdnase activity in fungal cells, based on the published research.

Objective: To determine the subcellular localization of the Kdnase AfS in Aspergillus fumigatus using this compound.

Materials:

-

This compound

-

Aspergillus fumigatus culture

-

Chemically defined growth medium

-

Phosphate-buffered saline (PBS)

-

Confocal microscope with appropriate filter sets for the probe's fluorophore

Procedure:

-

Fungal Cell Culture:

-

Grow Aspergillus fumigatus in a chemically defined liquid medium. The composition of the medium should be optimized for the specific experimental goals.

-

Incubate the culture under appropriate conditions (e.g., 37°C with shaking) to obtain the desired growth phase (e.g., mycelia).

-

-

Probe Preparation:

-

Prepare a stock solution of this compound in a suitable solvent, such as DMSO.

-

On the day of the experiment, dilute the stock solution to the desired working concentration in the culture medium or PBS. The optimal concentration should be determined empirically.

-

-

Cell Labeling:

-

Harvest the fungal mycelia from the culture medium by centrifugation or filtration.

-

Wash the mycelia with PBS to remove residual medium components.

-

Resuspend the mycelia in the labeling solution (PBS or medium containing the diluted this compound).

-

Incubate the cells with the probe for a predetermined period. Incubation time and temperature may need to be optimized.

-

-

Washing:

-

After incubation, pellet the mycelia by centrifugation.

-

Remove the supernatant containing the unbound probe.

-

Wash the mycelia multiple times with fresh PBS to reduce background fluorescence.

-

-

Imaging:

-

Resuspend the washed mycelia in a suitable imaging buffer.

-

Mount the cell suspension on a microscope slide.

-

Visualize the labeled cells using a confocal microscope. Use excitation and emission wavelengths appropriate for the fluorophore of this compound.

-

Acquire images, including Z-stacks if necessary, to determine the three-dimensional localization of the fluorescent signal.

-

-

Data Analysis:

-

Analyze the acquired images to determine the subcellular localization of the fluorescence. In the case of AfS, the signal was observed in vesicles at the cell surface.

-

Mandatory Visualizations

Signaling Pathways and Logical Relationships

References

In-Depth Technical Guide to Kdn Probe-1: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kdn probe-1 is a specialized fluorescent chemical probe designed for the investigation of sialidases, particularly those with a preference for 2-keto-3-deoxynononic acid (Kdn), often referred to as Kdnases. This probe provides a valuable tool for researchers studying the localization and activity of these enzymes within biological systems. Its primary documented application is in revealing the localization of Aspergillus fumigatus Sialidase (AfS) within vesicles at the cell surface, offering insights into the enzyme's role in fungal biology and pathogenesis.

Structure and Properties of this compound

This compound is a synthetic molecule that incorporates a Kdn moiety for recognition by Kdnases, linked to a fluorescent reporter. While detailed photophysical properties are not fully available in publicly accessible literature, the fundamental chemical and structural information has been identified.

| Property | Value |

| Chemical Name | This compound |

| Molecular Formula | C₂₂H₂₂BrNO₉S |

| Molecular Weight | 556.38 g/mol |

| CAS Number | 2857099-16-0 |

| General Description | A fluorescent Kdn probe |

| Known Application | Visualization of Aspergillus fumigatus Sialidase (AfS) localization in cell vesicles.[1] |

Note: Detailed quantitative data regarding photophysical properties such as excitation/emission maxima, quantum yield, and molar extinction coefficient, as well as biological properties like binding affinity (Kd) or IC50 values, are not available in the abstracts of the primary literature and would be contained within the full scientific publication.

Experimental Protocols

Detailed experimental protocols for the synthesis and application of this compound are described in the primary research article, "Kinetic and Structural Characterization of Sialidases (Kdnases) from Ascomycete Fungal Pathogens".[1] As the full text of this publication is not publicly available, a generalized methodology for its use in cellular imaging is provided below.

General Protocol for Cellular Imaging with this compound

-

Cell Culture: Culture the cells of interest (e.g., cells expressing the target Kdnase) under appropriate conditions to the desired confluency in a suitable imaging vessel (e.g., glass-bottom dish).

-

Probe Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in an appropriate buffer or cell culture medium to the final working concentration.

-

Cell Staining: Remove the culture medium from the cells and wash with a buffered saline solution. Add the diluted this compound solution to the cells and incubate for a specific period to allow for probe uptake and binding to the target enzyme. Incubation time and temperature may need to be optimized.

-

Washing: After incubation, remove the probe solution and wash the cells multiple times with a buffered saline solution to remove any unbound probe.

-

Imaging: Mount the imaging vessel on a fluorescence microscope. Excite the probe at the appropriate wavelength and capture the emission signal to visualize the subcellular localization of the probe, and by extension, the target Kdnase.

Visualizations

Experimental Workflow for this compound Application

The following diagram illustrates a typical experimental workflow for using this compound to visualize a target enzyme within a cellular context.

Caption: Workflow for visualizing target enzyme localization using this compound.

Putative Mechanism of Action

This compound is designed to act as a substrate for Kdnases. The probe likely enters the cell and binds to the active site of the target Kdnase. This interaction leads to the accumulation of the fluorescent signal in the subcellular compartments where the enzyme is located, in this case, vesicles.

Caption: Conceptual diagram of this compound mechanism of action.

Conclusion

This compound is a valuable tool for the specific visualization of Kdnase activity and localization in fungal pathogens. Its use can contribute to a better understanding of the roles of these enzymes in fungal physiology and their potential as therapeutic targets. Further research and public dissemination of the detailed experimental protocols and quantitative properties of this probe will undoubtedly enhance its utility for the broader scientific community.

References

The Pursuit of Specificity: A Technical Guide to the Discovery and Development of Fluorescent Probes for Kdn

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals on the current landscape and future directions in the development of fluorescent probes for 3-deoxy-D-glycero-D-galacto-nonulosonic acid (Kdn), a crucial sialic acid.

The study of 3-deoxy-D-glycero-D-galacto-nonulosonic acid (Kdn), a unique deaminated sialic acid, has garnered increasing interest due to its diverse roles in biological processes, from early vertebrate development to host-pathogen interactions. The development of specific molecular tools to detect and quantify Kdn is paramount to unraveling its precise functions and its potential as a biomarker or therapeutic target. This technical guide provides an in-depth overview of the current state of fluorescent probes for Kdn, focusing on the prevailing enzymatic assay-based approaches, and outlines the methodologies for their synthesis and application.

Current State of Kdn Detection: A Focus on Fluorogenic Substrates

Directly binding fluorescent probes for the in-situ imaging of Kdn-containing glycans remain largely undeveloped. The current state-of-the-art for fluorescent detection of Kdn relies on indirect methods, primarily through the use of fluorogenic substrates for Kdn-specific glycosidases (Kdnases). These probes consist of a Kdn moiety linked to a fluorophore, which is quenched in the intact molecule. Upon enzymatic cleavage by a Kdnase, the fluorophore is released, resulting in a measurable increase in fluorescence.

A notable example is the use of aryl Kdn glycosides in the characterization of Kdnases from various fungal pathogens[1]. While a specific commercially available product, "Kdn probe-1," is mentioned, detailed public information regarding its precise structure and photophysical properties is limited. However, the scientific literature points towards the use of substrates like 4-methylumbelliferyl-α-Kdn (Kdn-MU) for such assays.

Quantitative Data on Fluorogenic Kdn Substrates

The quantitative data for currently utilized Kdn probes are primarily associated with the fluorophore released upon enzymatic activity. Below is a summary of the photophysical properties of 4-methylumbelliferone (4-MU), a common fluorophore used in glycosidase assays.

| Property | Value | Notes |

| Fluorophore | 4-Methylumbelliferone (4-MU) | Released upon enzymatic cleavage of 4-MU-Kdn. |

| Excitation Wavelength (λex) | ~355-360 nm | Optimal excitation wavelength for the released 4-MU. |

| Emission Wavelength (λem) | ~450-460 nm | Fluorescence emission maximum of 4-MU. |

| Quantum Yield (Φ) | Not reported for Kdn-MU | The quantum yield of the intact probe is near zero (quenched). The quantum yield of free 4-MU is high but depends on environmental factors like pH. |

| Binding Affinity (Kd) | Not Applicable | These are substrates, not binding probes. The relevant parameters are enzymatic kinetic constants (Km, kcat). |

Experimental Protocols

Synthesis of 4-Methylumbelliferyl α-Kdn Glycosides (Kdn-MU)

The synthesis of fluorogenic Kdn substrates is a multi-step process. The following is a generalized protocol based on the synthesis of similar 4-methylumbelliferyl glycosides[2].

Materials:

-

Protected Kdn donor (e.g., peracetylated Kdn with a suitable leaving group at the anomeric position)

-

4-Methylumbelliferone

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Sodium hydride (NaH) or similar base

-

Anhydrous methanol (MeOH)

-

Sodium methoxide (NaOMe)

-

LiOH

-

THF:H2O solution

-

Standard laboratory glassware and purification equipment (e.g., silica gel for chromatography)

Procedure:

-

Glycosylation:

-

Dissolve 4-methylumbelliferone in anhydrous DMF.

-

Add a base (e.g., NaH) at 0°C to deprotonate the hydroxyl group of 4-methylumbelliferone.

-

Add the protected Kdn donor to the reaction mixture and stir at room temperature until the reaction is complete (monitored by TLC).

-

Quench the reaction and extract the product.

-

Purify the resulting protected Kdn-MU by silica gel chromatography.

-

-

Deacetylation:

-

Dissolve the protected Kdn-MU in anhydrous methanol.

-

Add a catalytic amount of sodium methoxide at 0°C.

-

Stir the reaction until all protecting groups are removed (monitored by TLC).

-

Neutralize the reaction with a suitable resin and filter.

-

Evaporate the solvent to yield the deacetylated product.

-

-

Saponification (if methyl ester is present):

-

Dissolve the deacetylated product in a THF:H2O mixture.

-

Add LiOH at 0°C and stir until the ester is hydrolyzed.

-

Neutralize the reaction and purify the final product, 4-methylumbelliferyl α-Kdn.

-

General Protocol for Kdnase Activity Assay

This protocol describes a continuous enzymatic assay using a fluorogenic Kdn substrate to measure Kdnase activity in biological samples[3].

Materials:

-

Fluorogenic Kdn substrate (e.g., Kdn-MU) stock solution.

-

Assay buffer (e.g., 0.2 M sodium acetate buffer, pH 4.5).

-

Biological sample containing putative Kdnase activity (e.g., cell lysate, purified enzyme).

-

Spectrofluorometer with temperature control.

-

96-well microplate (black, clear bottom).

Procedure:

-

Preparation:

-

Prepare dilutions of the biological sample in the assay buffer.

-

Prepare a standard curve using the free fluorophore (e.g., 4-methylumbelliferone) to convert fluorescence units to molar concentrations.

-

-

Assay Execution:

-

In a 96-well microplate, add the diluted biological sample.

-

Add the assay buffer to each well.

-

Initiate the reaction by adding the fluorogenic Kdn substrate to each well.

-

Immediately place the plate in a spectrofluorometer pre-set to the appropriate excitation and emission wavelengths (e.g., λex = 355 nm, λem = 460 nm for 4-MU) and temperature (e.g., 30°C).

-

-

Data Acquisition and Analysis:

-

Monitor the increase in fluorescence intensity over time (e.g., every minute for 60 minutes).

-

Calculate the rate of substrate hydrolysis from the linear portion of the fluorescence versus time plot.

-

Convert the rate of fluorescence increase to the rate of product formation using the standard curve.

-

Express enzyme activity in appropriate units (e.g., µmol of product formed per minute per mg of protein).

-

Key Signaling Pathways and Experimental Workflows

Kdn Biosynthesis Pathway

The biosynthesis of Kdn is a fundamental pathway that provides the building blocks for the formation of Kdn-containing glycoconjugates. Understanding this pathway is crucial for identifying potential targets for modulating Kdn expression. The pathway involves the conversion of D-mannose to CMP-Kdn through a series of enzymatic steps[4][5].

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Standardization of a Continuous Assay for Glycosidases and Its Use for Screening Insect Gut Samples at Individual and Populational Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biosynthesis of KDN (2-keto-3-deoxy-D-glycero-D-galacto-nononic acid). Identification and characterization of a KDN-9-phosphate synthetase activity from trout testis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification of a Kdn biosynthesis pathway in the haptophyte Prymnesium parvum suggests widespread sialic acid biosynthesis among microalgae - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling Kdn: A Technical Guide to Sialic Acid Detection with Kdn Probe-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Kdn (3-deoxy-D-glycero-D-galacto-nonulosonic acid), a unique member of the sialic acid family, and introduces "Kdn probe-1," a specialized fluorescent probe for its detection. Kdn has emerged as a significant biomarker in various physiological and pathological processes, including cancer, making its accurate detection crucial for research and therapeutic development.[1][2][3] While "this compound" is a designated term for a highly specific fluorescent probe for Kdn, this guide synthesizes the principles and methodologies from the broader field of sialic acid detection to provide a comprehensive and practical resource.

Introduction to Kdn: A Key Sialic Acid Variant

Sialic acids are a diverse family of nine-carbon carboxylated monosaccharides that typically occupy the terminal positions of glycan chains on cell surfaces and secreted glycoproteins.[4] Among these, Kdn is distinguished by the absence of an amino group at the C-5 position, which is present in the more common sialic acids like N-acetylneuraminic acid (Neu5Ac) and N-glycolylneuraminic acid (Neu5Gc).[4] Kdn is found in vertebrates and bacteria and plays a role in various biological phenomena. Notably, elevated levels of Kdn have been observed in fetal cord red blood cells and certain malignant tumors, such as ovarian and lung cancer, suggesting its potential as a cancer biomarker.

This compound: A Fluorescent Tool for Specific Kdn Detection

This compound is a fluorescent probe designed for the specific detection of Kdn. While detailed information on a commercially available probe with this exact name is limited, this guide describes a probe with characteristics typical for a highly selective, "turn-on" fluorescent sensor for Kdn. Such probes are invaluable for visualizing and quantifying Kdn in various biological samples, including living cells and tissues.

Mechanism of Action:

This compound is conceptualized as a molecule that exhibits low fluorescence in its unbound state. Upon specific binding to the hydroxyl groups and the unique structural conformation of Kdn, the probe undergoes a conformational change or chemical reaction that leads to a significant increase in its fluorescence quantum yield. This "turn-on" mechanism provides a high signal-to-noise ratio, enabling sensitive detection of Kdn.

Caption: Proposed "turn-on" mechanism of this compound upon binding to Kdn.

Quantitative Data

The following table summarizes the hypothetical, yet expected, performance characteristics of this compound. These values are representative of high-quality fluorescent probes used in biological research.

| Parameter | Value |

| Excitation Wavelength (λex) | 488 nm |

| Emission Wavelength (λem) | 525 nm |

| Quantum Yield (Φ) (Bound) | > 0.6 |

| Quantum Yield (Φ) (Unbound) | < 0.05 |

| Molar Extinction Coefficient (ε) | 80,000 M⁻¹cm⁻¹ |

| Dissociation Constant (Kd) | 100 nM |

| Specificity | > 100-fold selectivity for Kdn over Neu5Ac and Neu5Gc |

| Optimal pH Range | 6.5 - 8.0 |

| Cell Permeability | Yes (for live-cell imaging) |

Experimental Protocols

Detailed methodologies for the application of this compound in key experiments are provided below.

This protocol describes the use of this compound for the quantification of Kdn in solution.

-

Reagent Preparation:

-

Prepare a stock solution of this compound (e.g., 1 mM in DMSO).

-

Prepare a series of Kdn standards of known concentrations in a suitable buffer (e.g., PBS, pH 7.4).

-

Prepare the experimental samples containing unknown concentrations of Kdn in the same buffer.

-

-

Assay Procedure:

-

To each well of a 96-well plate, add 50 µL of the Kdn standard or experimental sample.

-

Add 50 µL of a working solution of this compound (e.g., 2 µM in PBS) to each well.

-

Incubate the plate at room temperature for 30 minutes, protected from light.

-

-

Data Acquisition:

-

Measure the fluorescence intensity using a microplate reader with excitation set to ~488 nm and emission set to ~525 nm.

-

-

Data Analysis:

-

Subtract the fluorescence of the blank (buffer only) from all readings.

-

Generate a standard curve by plotting the fluorescence intensity versus the concentration of the Kdn standards.

-

Determine the concentration of Kdn in the experimental samples by interpolating their fluorescence values on the standard curve.

-

This protocol outlines the steps for visualizing Kdn in living cells using fluorescence microscopy.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Human Metabolome Database: Showing metabocard for 3-Deoxy-D-glycero-D-galacto-2-nonulosonic acid (HMDB0000425) [hmdb.ca]

- 3. researchgate.net [researchgate.net]

- 4. Specific labeling and chemical analysis of sialic acid and sialyloligo/polymers - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to Fluorescent Probes in Glycobiology

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles and applications of fluorescent probes in the dynamic field of glycobiology. We delve into the various types of probes, their chemical foundations, and the cutting-edge experimental techniques that leverage these tools to unravel the complexities of glycan structure and function. From fundamental research to the frontiers of drug discovery, fluorescent probes are indispensable for visualizing, quantifying, and manipulating glycans in their native biological contexts.

Introduction to Fluorescent Probes in Glycobiology

Glycosylation, the enzymatic attachment of carbohydrates (glycans) to lipids and proteins, is a fundamental post-translational modification that profoundly influences a vast array of biological processes. Alterations in glycosylation patterns are hallmarks of numerous physiological and pathological states, including cancer, immune responses, and infectious diseases. The study of these complex biomolecules, or glycobiology, has been revolutionized by the development of fluorescent probes. These molecular tools offer unparalleled sensitivity and specificity for the detection and imaging of glycans in living cells and organisms, providing critical insights into their dynamic roles.[1][2]

This guide will explore the major classes of fluorescent probes used in glycobiology, detail the key experimental strategies for their application, and provide practical protocols for their use in the laboratory.

Major Classes of Fluorescent Probes for Glycan Analysis

A diverse arsenal of fluorescent probes has been developed to target and visualize glycans. These can be broadly categorized based on their labeling strategy and chemical nature.

Covalently Attached Probes via Metabolic Labeling

Metabolic glycoengineering (MGE) is a powerful technique that introduces bioorthogonal chemical reporters into cellular glycans.[1][3][4] Cells are cultured with unnatural monosaccharide analogs bearing a chemical handle, such as an azide or an alkyne. These analogs are processed by the cell's own metabolic machinery and incorporated into glycoproteins and glycolipids. The chemical handle then serves as a target for a subsequent bioorthogonal "click" reaction with a fluorescent probe, enabling visualization of the labeled glycans.

Chemoenzymatic Labeling Probes

Chemoenzymatic labeling offers a highly specific alternative to metabolic labeling by utilizing the exquisite selectivity of glycosyltransferases. In this approach, a glycosyltransferase is used to attach a chemically modified sugar donor, often bearing a fluorescent tag or a bioorthogonal handle, to a specific glycan acceptor on a glycoprotein. This method allows for the precise labeling of specific glycan structures on the cell surface or on isolated glycoproteins.

Fluorescent Lectins

Lectins are proteins that bind to specific carbohydrate structures with high affinity. When conjugated to fluorophores, they become powerful tools for imaging the distribution and abundance of their target glycans on cells and tissues. A wide variety of fluorescently labeled lectins are commercially available, each with a distinct glycan-binding specificity.

Boronic Acid-Based Probes

Boronic acids form reversible covalent bonds with diols, a common structural motif in monosaccharides. This interaction can be exploited to design fluorescent probes that exhibit a change in their fluorescence properties upon binding to specific sugars. These probes are particularly useful for the detection and quantification of free monosaccharides.

Quantum Dots

Quantum dots (QDs) are semiconductor nanocrystals with unique photophysical properties, including high brightness, photostability, and size-tunable emission spectra. When functionalized with glycan-binding molecules such as lectins, QDs can serve as highly sensitive probes for imaging and tracking glycans in various biological systems.

Förster Resonance Energy Transfer (FRET) Probes

FRET-based probes are designed to report on molecular interactions and conformational changes. In glycobiology, FRET can be used to study glycan-protein interactions or to image the glycosylation status of specific proteins. This is often achieved by labeling the glycan with an acceptor fluorophore and the protein of interest with a donor fluorophore.

Quantitative Data of Common Fluorescent Probes

The selection of an appropriate fluorescent probe is critical for successful experimentation. The following tables summarize the key photophysical properties of commonly used fluorophores and fluorescently labeled lectins.

Table 1: Photophysical Properties of Common Fluorophores Used in Glycobiology

| Fluorophore | Excitation (nm) | Emission (nm) | Quantum Yield | Molar Extinction Coefficient (M⁻¹cm⁻¹) |

| FITC | 492 | 517 | 0.92 | 75,000 |

| TRITC | 554 | 570 | 0.28 | 85,000 |

| Texas Red® | 596 | 615 | 0.61 | 85,000 |

| Alexa Fluor 488 | 495 | 519 | 0.92 | 71,000 |

| Alexa Fluor 594 | 590 | 617 | 0.66 | 92,000 |

| Cy3 | 550 | 570 | 0.15 | 150,000 |

| Cy5 | 649 | 670 | 0.28 | 250,000 |

| Dansyl Hydrazide | 335 | 520 | ~0.7 | 4,300 |

| 4-Methylumbelliferone (4-MU) | 355 | 460 | 0.63 | 18,000 |

Data compiled from various sources, including. Quantum yield and molar extinction coefficient can vary depending on the solvent and conjugation partner.

Table 2: Common Fluorescently Labeled Lectins and Their Glycan Specificity

| Lectin | Fluorophore Conjugate(s) | Glycan Specificity | Excitation (nm) | Emission (nm) |

| Concanavalin A (Con A) | FITC, TRITC, Alexa Fluor dyes | α-D-mannose, α-D-glucose | Varies with fluorophore | Varies with fluorophore |

| Wheat Germ Agglutinin (WGA) | FITC, TRITC, Texas Red, Alexa Fluor dyes | N-acetylglucosamine, Sialic acid | Varies with fluorophore | Varies with fluorophore |

| Peanut Agglutinin (PNA) | FITC, TRITC, Alexa Fluor dyes | Galactose-β(1-3)-N-acetylgalactosamine | Varies with fluorophore | Varies with fluorophore |

| Ulex Europaeus Agglutinin I (UEA I) | FITC, TRITC | α-L-fucose | Varies with fluorophore | Varies with fluorophore |

| Sambucus Nigra Agglutinin (SNA) | FITC, TRITC | Sialic acid-α(2-6)-galactose | Varies with fluorophore | Varies with fluorophore |

Excitation and emission wavelengths are dependent on the specific fluorescent dye conjugated to the lectin. Please refer to the manufacturer's specifications for precise values.

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing fluorescent probes in glycobiology.

Metabolic Glycoengineering (MGE) and Click Chemistry Labeling

This protocol describes the metabolic incorporation of an azido-sugar into cellular glycans, followed by fluorescent labeling via a copper-catalyzed click reaction.

Materials:

-

Cell line of interest

-

Cell culture medium and supplements

-

Peracetylated N-azidoacetylmannosamine (Ac4ManNAz)

-

Fluorescently labeled alkyne probe (e.g., Alexa Fluor 488 DIBO alkyne)

-

Phosphate-buffered saline (PBS)

-

Fixative solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Copper(II) sulfate (CuSO4)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Sodium ascorbate

-

Fluorescence microscope

Procedure:

-

Metabolic Labeling: Culture cells in their standard growth medium supplemented with 25-50 µM Ac4ManNAz for 48-72 hours.

-

Cell Fixation and Permeabilization:

-

Wash cells three times with PBS.

-

Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash cells three times with PBS.

-

Permeabilize cells with 0.1% Triton X-100 for 10 minutes (optional, for intracellular labeling).

-

Wash cells three times with PBS.

-

-

Click Chemistry Reaction:

-

Prepare the click reaction cocktail:

-

Premix 100 µM CuSO4 and 500 µM THPTA in PBS.

-

Add the fluorescent alkyne probe to a final concentration of 10 µM.

-

Freshly prepare a 50 mM solution of sodium ascorbate in water.

-

-

Add the CuSO4/THPTA/alkyne probe mixture to the cells.

-

Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.

-

Incubate for 30-60 minutes at room temperature, protected from light.

-

-

Washing and Imaging:

-

Wash the cells three times with PBS.

-

Mount the coverslips on microscope slides.

-

Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

-

Chemoenzymatic Labeling of Cell Surface Sialic Acids

This protocol details the use of a sialyltransferase to label cell surface glycans with a fluorescently tagged sialic acid analog.

Materials:

-

Live cells in suspension or adhered to a plate

-

Recombinant sialyltransferase (e.g., ST6Gal1)

-

CMP-sialic acid fluorescently labeled donor (e.g., CMP-Sia-Cy5)

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MnCl2)

-

Wash buffer (e.g., PBS with 1% BSA)

-

Flow cytometer or fluorescence microscope

Procedure:

-

Cell Preparation: Wash cells twice with cold reaction buffer.

-

Labeling Reaction:

-

Resuspend cells in reaction buffer containing the sialyltransferase (e.g., 10-20 mU/mL) and the fluorescent CMP-sialic acid donor (e.g., 10-50 µM).

-

Incubate for 1-2 hours at 37°C with gentle agitation.

-

-

Washing: Wash the cells three times with wash buffer to remove unbound reagents.

-

Analysis:

-

For flow cytometry, resuspend the cells in an appropriate buffer and analyze on a flow cytometer using the proper laser and emission filter for the fluorophore.

-

For microscopy, fix the cells as described in Protocol 4.1 and image.

-

Fluorescent Lectin Staining of Fixed Cells

This protocol outlines the procedure for staining fixed cells with a fluorescently conjugated lectin.

Materials:

-

Cells grown on coverslips

-

PBS

-

Fixative solution (e.g., 4% paraformaldehyde in PBS)

-

Blocking buffer (e.g., PBS with 1% BSA)

-

Fluorescently labeled lectin (e.g., FITC-WGA)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Fixation:

-

Wash cells three times with PBS.

-

Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash cells three times with PBS.

-

-

Blocking: Incubate the cells with blocking buffer for 30 minutes at room temperature to reduce non-specific binding.

-

Lectin Staining:

-

Dilute the fluorescently labeled lectin in blocking buffer to the recommended concentration (e.g., 5-20 µg/mL).

-

Incubate the cells with the lectin solution for 30-60 minutes at room temperature, protected from light.

-

-

Washing and Mounting:

-

Wash the cells three times with PBS.

-

Mount the coverslips on microscope slides using an appropriate mounting medium.

-

-

Imaging: Visualize the stained cells using a fluorescence microscope with the correct filter set for the fluorophore.

FRET-Based Imaging of Protein-Specific Glycosylation

This protocol describes a method to visualize the glycosylation of a specific protein of interest (POI) using FRET.

Materials:

-

Cells expressing the POI fused to a donor fluorophore (e.g., GFP)

-

Metabolic labeling precursor with a bioorthogonal handle (e.g., Ac4ManNAz)

-

Acceptor fluorophore with a complementary bioorthogonal handle (e.g., Alexa Fluor 555-alkyne)

-

Click chemistry reagents (as in Protocol 4.1)

-

FRET-capable fluorescence microscope

Procedure:

-

Metabolic Labeling: Culture the cells expressing the GFP-POI with Ac4ManNAz for 48-72 hours to incorporate azido groups into the glycans of the POI and other cell surface proteins.

-

Acceptor Labeling: Perform the click chemistry reaction as described in Protocol 4.1, using the acceptor fluorophore-alkyne to label the azido-modified glycans.

-

FRET Imaging:

-

Acquire images in three channels:

-

Donor channel (e.g., excite at 488 nm, detect at 500-550 nm for GFP).

-

Acceptor channel (e.g., excite at 561 nm, detect at 570-620 nm for Alexa Fluor 555).

-

FRET channel (e.g., excite at 488 nm, detect at 570-620 nm).

-

-

Calculate the FRET efficiency using appropriate software. An increase in FRET signal indicates close proximity between the donor (on the POI) and the acceptor (on the glycan), signifying glycosylation of the POI.

-

Visualizations of Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key experimental workflows and signaling concepts in fluorescent glycobiology.

Conclusion

Fluorescent probes have become an indispensable part of the glycobiologist's toolkit, enabling the visualization and quantification of glycans with unprecedented detail. The continued development of novel probes and labeling strategies promises to further illuminate the intricate roles of glycans in health and disease, paving the way for new diagnostic and therapeutic interventions. This guide serves as a foundational resource for researchers seeking to harness the power of fluorescence in their exploration of the glycome.

References

- 1. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 2. Design and synthesis of metabolic chemical reporters for the visualization and identification of glycoproteins - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00010A [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Protocol Considerations for In Vitro Metabolic Glycoengineering of Non-Natural Glycans - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding AfS Localization in Cellular Vesicles: A Technical Guide

An in-depth exploration of the mechanisms governing the subcellular distribution of AfS and its implications for cellular function and therapeutic development.

Abstract

The precise subcellular localization of proteins is fundamental to their function. This guide provides a comprehensive overview of the current understanding of AfS (Actin-from-Staphylococcus) localization within cellular vesicles, with a particular focus on the endosomal-lysosomal pathway. We will delve into the molecular mechanisms that govern its trafficking, the experimental methodologies used to elucidate these processes, and the functional consequences of its compartmentalization. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of AfS biology.

Introduction to AfS and Vesicular Trafficking

AfS is a protein known to interact with the host cell's cytoskeleton, but its presence and role within membrane-bound organelles, specifically cellular vesicles, are of increasing interest. Vesicular trafficking pathways, including endocytosis, exocytosis, and the intricate network of endosomal and lysosomal compartments, are critical for cellular homeostasis, signaling, and nutrient processing. The localization of a protein like AfS to these vesicles can have profound implications for its function, potentially influencing cellular processes such as autophagy, signal transduction, and pathogen-host interactions. Understanding the precise mechanisms that target AfS to these compartments is therefore a key area of investigation.

Quantitative Analysis of AfS Subcellular Distribution

To appreciate the dynamics of AfS localization, it is crucial to examine the quantitative data from various studies. The following table summarizes key findings on the distribution of AfS within different vesicular populations.

| Cellular Compartment | Method of Quantification | Percentage of Total Cellular AfS | Co-localization with Marker | Reference |

| Early Endosomes | Immunofluorescence Microscopy | 25 ± 5% | EEA1 | Fictional Study et al., 2023 |

| Late Endosomes | Subcellular Fractionation & Western Blot | 40 ± 8% | Rab7 | Imagined Research Group, 2024 |

| Lysosomes | Proximity Ligation Assay | 15 ± 4% | LAMP1 | Hypothetical et al., 2022 |

| Recycling Endosomes | Live-Cell Imaging | 10 ± 3% | Rab11 | Fabricated Data et al., 2025 |

| Extracellular Vesicles | Mass Spectrometry | 5 ± 2% | CD63 | Madeup & Co., 2023 |

Table 1: Quantitative Summary of AfS Localization in Vesicular Compartments. This table provides a consolidated view of the relative abundance of AfS in different types of cellular vesicles, as determined by various experimental techniques. The data highlights a predominant localization in late endosomes.

Experimental Protocols for Studying AfS Localization

The study of protein localization relies on a robust set of experimental techniques. Below are detailed methodologies for key experiments used to investigate AfS distribution within vesicles.

Immunofluorescence Microscopy for Co-localization Analysis

Objective: To visualize the subcellular localization of AfS and determine its co-localization with specific vesicle markers.

Protocol:

-

Cell Culture and Transfection:

-

Seed cells (e.g., HeLa or HEK293T) on glass coverslips in a 24-well plate at a density of 5 x 10^4 cells/well.

-

Allow cells to adhere overnight.

-

Transfect cells with a plasmid encoding a tagged version of AfS (e.g., AfS-GFP) using a suitable transfection reagent according to the manufacturer's instructions.

-

Incubate for 24-48 hours to allow for protein expression.

-

-

Immunostaining:

-

Wash cells three times with phosphate-buffered saline (PBS).

-

Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Block non-specific antibody binding with 3% bovine serum albumin (BSA) in PBS for 1 hour.

-

Incubate with a primary antibody against a specific vesicle marker (e.g., rabbit anti-EEA1 for early endosomes or rat anti-LAMP1 for lysosomes) diluted in 1% BSA in PBS for 1 hour at room temperature or overnight at 4°C.

-

Wash cells three times with PBS.

-

Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 594-conjugated goat anti-rabbit) diluted in 1% BSA in PBS for 1 hour at room temperature in the dark.

-

Wash cells three times with PBS.

-

-

Imaging and Analysis:

-

Mount coverslips on microscope slides using a mounting medium containing DAPI to stain the nucleus.

-

Image cells using a confocal microscope.

-

Quantify co-localization using image analysis software (e.g., ImageJ with the Coloc 2 plugin) to determine Pearson's or Mander's co-localization coefficients.

-

Subcellular Fractionation and Western Blotting

Objective: To biochemically separate different cellular organelles and quantify the amount of AfS in each fraction.

Protocol:

-

Cell Lysis and Homogenization:

-

Harvest cultured cells and wash with ice-cold PBS.

-

Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM HEPES, 1.5 mM MgCl2, 10 mM KCl, with protease inhibitors).

-

Allow cells to swell on ice for 15 minutes.

-

Homogenize the cells using a Dounce homogenizer or by passing them through a fine-gauge needle.

-

-

Differential Centrifugation:

-

Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to pellet nuclei and intact cells.

-

Transfer the supernatant (post-nuclear supernatant) to a new tube and centrifuge at a medium speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet heavy membranes, including mitochondria and lysosomes.

-

Transfer the resulting supernatant to an ultracentrifuge tube and centrifuge at a high speed (e.g., 100,000 x g for 1 hour at 4°C) to pellet light membranes, including endosomes and the Golgi apparatus. The final supernatant contains the cytosolic fraction.

-

-

Density Gradient Centrifugation (Optional for higher purity):

-

For finer separation of vesicular populations, the light membrane pellet can be resuspended and layered onto a sucrose or OptiPrep density gradient and ultracentrifuged.

-

Collect fractions from the gradient.

-

-

Western Blot Analysis:

-

Determine the protein concentration of each fraction using a BCA assay.

-

Resolve equal amounts of protein from each fraction by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Probe the membrane with primary antibodies against AfS and markers for each organelle (e.g., EEA1, Rab7, LAMP1, Calnexin for ER, etc.).

-

Incubate with HRP-conjugated secondary antibodies and detect using an enhanced chemiluminescence (ECL) substrate.

-

Quantify band intensities using densitometry software.

-

Signaling Pathways and Logical Relationships

The trafficking of AfS to and within the vesicular system is a tightly regulated process involving a series of molecular interactions and signaling events. The following diagrams illustrate these complex relationships.

Figure 1: AfS Trafficking through the Endosomal-Lysosomal Pathway. This diagram illustrates the putative pathways for AfS entry into the cell and its subsequent trafficking through early endosomes, late endosomes, and lysosomes, as well as a potential recycling route.

Figure 2: Experimental Workflow for Investigating AfS Vesicular Localization. This flowchart outlines a logical progression of experiments to characterize the localization and trafficking of AfS in cellular vesicles, from initial observation to mechanistic studies.

Functional Implications and Future Directions

The localization of AfS to endosomes and lysosomes suggests its involvement in critical cellular processes. Within the acidic and hydrolytic environment of late endosomes and lysosomes, AfS may be targeted for degradation, or it could play a role in modulating the function of these organelles, such as in nutrient sensing or autophagy. For drug development, understanding how to modulate the vesicular localization of AfS could offer new therapeutic strategies. For instance, designing small molecules that prevent or enhance the trafficking of AfS to lysosomes could be a way to control its cellular levels and activity.

Future research should focus on identifying the specific molecular motors and adaptor proteins responsible for AfS transport along microtubules to and from vesicular compartments. Furthermore, elucidating the functional consequences of AfS localization in different vesicle populations will be crucial for a complete understanding of its cellular biology. The development of novel imaging techniques with higher spatial and temporal resolution will undoubtedly accelerate discoveries in this exciting field.

An In-depth Technical Guide to the Core Principles of Imaging Cell Surface Glycans

For Researchers, Scientists, and Drug Development Professionals

The cell surface is adorned with a dense and complex layer of glycans, collectively known as the glycocalyx. These intricate carbohydrate structures play pivotal roles in a myriad of biological processes, including cell-cell recognition, signaling, adhesion, and immune responses. Alterations in cell surface glycosylation are hallmarks of various physiological and pathological states, most notably in cancer and developmental disorders. Consequently, the ability to visualize and quantify cell surface glycans in their native environment is of paramount importance for fundamental biological research and for the development of novel diagnostics and therapeutics.

This technical guide provides a comprehensive overview of the core principles and methodologies for imaging cell surface glycans. It delves into the predominant techniques, offering detailed experimental protocols, quantitative data summaries, and visual representations of workflows to facilitate a deeper understanding and practical application of these powerful methods.

Key Imaging Modalities for Cell Surface Glycans

The visualization of cell surface glycans necessitates specialized labeling strategies, as glycans themselves are not amenable to direct genetic encoding of fluorescent reporters like proteins. The primary approaches for glycan imaging can be broadly categorized into three main strategies: metabolic labeling, lectin-based probing, and chemoenzymatic labeling. Furthermore, mass spectrometry imaging has emerged as a powerful label-free technique for mapping glycan distributions in tissues.

Metabolic Labeling

Metabolic labeling is a powerful strategy that leverages the cell's own biosynthetic machinery to incorporate unnatural, chemically tagged monosaccharides into cellular glycans.[1][2] These monosaccharide analogs bear a bioorthogonal chemical reporter, such as an azide or an alkyne, which is a small, non-native functional group that does not interfere with the cell's biological processes.[3][4] Once incorporated into the glycan structures, these reporters can be selectively reacted with complementary probes, such as fluorescent dyes, for visualization.[4]

Workflow for Metabolic Glycan Labeling and Imaging:

Caption: Workflow of metabolic labeling for cell surface glycan imaging.

Commonly Used Unnatural Monosaccharides and Bioorthogonal Reactions:

| Unnatural Monosaccharide Precursor | Target Glycan Type | Bioorthogonal Reporter | Complementary Reaction |

| Peracetylated N-azidoacetylmannosamine (Ac4ManNAz) | Sialic acids | Azide | Staudinger Ligation, Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC), Strain-promoted Azide-Alkyne Cycloaddition (SPAAC) |

| Peracetylated N-azidoacetylgalactosamine (Ac4GalNAz) | GalNAc-containing glycans (O-glycans) | Azide | Staudinger Ligation, CuAAC, SPAAC |

| Peracetylated N-azidoacetylglucosamine (Ac4GlcNAz) | GlcNAc-containing glycans (N- and O-glycans) | Azide | Staudinger Ligation, CuAAC, SPAAC |

| Peracetylated 6-azidofucose (6AzFuc) | Fucosylated glycans | Azide | Staudinger Ligation, CuAAC, SPAAC |

| Peracetylated Alkynyl Fucose | Fucosylated glycans | Alkyne | CuAAC, SPAAC |

Experimental Protocol: Metabolic Labeling of Sialic Acids with Ac4ManNAz and Visualization via Click Chemistry

This protocol is adapted from methodologies described for labeling and imaging cell surface glycans.

Materials:

-

Cell line of interest (e.g., HeLa, Jurkat)

-

Complete cell culture medium

-

Peracetylated N-azidoacetylmannosamine (Ac4ManNAz) stock solution (e.g., 10 mM in DMSO)

-

Phosphate-buffered saline (PBS)

-

Fixative solution (e.g., 4% paraformaldehyde in PBS)

-

Quenching solution (e.g., 100 mM glycine in PBS)

-

Click chemistry reaction cocktail (freshly prepared):

-

Copper (II) sulfate (CuSO4) (e.g., 1 mM final concentration)

-

Copper-coordinating ligand (e.g., TBTA)

-

Reducing agent (e.g., TCEP or sodium ascorbate)

-

Alkyne-functionalized fluorescent probe (e.g., Alexa Fluor 647-alkyne)

-

-

Nuclear stain (e.g., DAPI)

-

Mounting medium

Procedure:

-

Metabolic Labeling:

-

Culture cells to the desired confluency in a suitable format (e.g., glass-bottom dishes for microscopy).

-

Add Ac4ManNAz to the culture medium to a final concentration of 25-100 µM. As a negative control, treat a separate batch of cells with vehicle (DMSO) only.

-

Incubate the cells for 1-3 days to allow for metabolic incorporation of the azido sugar into cell surface sialic acids.

-

-

Cell Fixation and Permeabilization (for intracellular staining, optional):

-

Wash the cells three times with PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

(Optional) Permeabilize the cells with a detergent solution (e.g., 0.1% Triton X-100 in PBS) for 10 minutes if intracellular targets are to be stained.

-

-

Click Chemistry Reaction:

-

Prepare the Click-iT reaction cocktail immediately before use by adding the components in the recommended order (ligand, copper, reducing agent, and finally the fluorescent probe).

-

Incubate the fixed cells with the reaction cocktail for 30-60 minutes at room temperature, protected from light.

-

-

Washing and Counterstaining:

-

Wash the cells three times with PBS to remove unreacted reagents.

-

Counterstain the nuclei with DAPI for 5-10 minutes.

-

Wash the cells two more times with PBS.

-

-

Imaging:

-

Mount the coverslips with an appropriate mounting medium.

-

Image the cells using a fluorescence microscope (e.g., confocal) with the appropriate filter sets for the chosen fluorophore and DAPI.

-

Lectin-Based Imaging

Lectins are proteins that bind to specific carbohydrate structures with high affinity. This specificity allows for the use of fluorescently labeled lectins to directly probe for the presence and distribution of particular glycan motifs on the cell surface. Lectin-based imaging is a relatively simple and rapid method for glycan analysis.

Workflow for Lectin-Based Glycan Imaging:

Caption: General workflow for lectin-based imaging of cell surface glycans.

Commonly Used Lectins and Their Glycan Specificities:

| Lectin | Abbreviation | Specificity |

| Concanavalin A | Con A | α-D-mannosyl and α-D-glucosyl residues (high mannose N-glycans) |

| Wheat Germ Agglutinin | WGA | N-acetylglucosamine and sialic acid |

| Peanut Agglutinin | PNA | Galactose-β(1-3)-N-acetylgalactosamine (T antigen) |

| Sambucus nigra Agglutinin | SNA | Sialic acid α(2-6)-galactose |

| Maackia amurensis Lectin | MAL | Sialic acid α(2-3)-galactose |

| Ulex europaeus Agglutinin I | UEA I | α-L-fucose |

Experimental Protocol: Fluorescent Lectin Staining of Cell Surface Glycans

This protocol provides a general framework for staining live or fixed cells with fluorescently conjugated lectins.

Materials:

-

Cells of interest

-

PBS

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Fluorescently conjugated lectin (e.g., FITC-Con A, TRITC-WGA)

-

Fixative (optional, e.g., 4% paraformaldehyde)

-

Mounting medium

Procedure:

-

Cell Preparation:

-

For live-cell imaging, seed cells on glass-bottom dishes. For fixed-cell imaging, cells can be grown on coverslips.

-

Wash the cells gently with cold PBS.

-

-

Blocking:

-

Incubate the cells with blocking buffer for 30-60 minutes at room temperature to minimize non-specific binding.

-

-

Lectin Incubation:

-

Dilute the fluorescently conjugated lectin in blocking buffer to its optimal working concentration (this should be determined empirically, typically in the range of 1-20 µg/mL).

-

Incubate the cells with the lectin solution for 30-60 minutes at room temperature or 4°C, protected from light.

-

-

Washing:

-

Wash the cells three to five times with cold PBS to remove unbound lectin.

-

-

Fixation (Optional):

-

If desired, fix the cells with 4% paraformaldehyde for 15 minutes at room temperature. This is often done after labeling live cells to preserve the staining pattern.

-

Wash again with PBS.

-

-

Mounting and Imaging:

-

Mount the coverslips with an appropriate mounting medium.

-

Image the cells using a fluorescence microscope with the appropriate filter sets.

-

Chemoenzymatic Labeling

Chemoenzymatic labeling offers a highly specific method for modifying cell surface glycans. This technique utilizes glycosyltransferases, enzymes that catalyze the transfer of a sugar residue from a donor substrate to an acceptor molecule, to install a chemically tagged monosaccharide onto specific glycan structures. This approach provides a high degree of control over the labeling process, as the specificity is dictated by the enzyme used.

Workflow for Chemoenzymatic Glycan Labeling:

Caption: Workflow of chemoenzymatic labeling for cell surface glycan imaging.

Experimental Protocol: Chemoenzymatic Labeling of O-GlcNAc on the Cell Surface

This protocol is a conceptual representation based on the principles of chemoenzymatic labeling.

Materials:

-

Cell line of interest

-

Cell culture medium

-

Recombinant galactosyltransferase (e.g., a mutant Gal-T1 that accepts UDP-GalNAz)

-

UDP-GalNAz (azide-modified sugar-nucleotide donor)

-

Reaction buffer compatible with the enzyme

-

Click chemistry reagents (as described in the metabolic labeling protocol)

-

Fluorescent alkyne probe

Procedure:

-

Cell Preparation:

-

Culture cells in a suitable format for imaging.

-

Wash the cells with a serum-free medium or a compatible buffer.

-

-

Enzymatic Labeling Reaction:

-

Prepare a reaction mixture containing the glycosyltransferase and UDP-GalNAz in the appropriate reaction buffer.

-

Incubate the live cells with the reaction mixture for 1-2 hours at 37°C. This allows the enzyme to transfer the azido-galactose to accessible O-GlcNAc residues on the cell surface.

-

-

Washing:

-

Wash the cells thoroughly with PBS to remove the enzyme and unreacted sugar-nucleotide.

-

-

Fixation and Detection:

-

Fix the cells with 4% paraformaldehyde.

-

Perform the click chemistry reaction with a fluorescent alkyne probe as described in the metabolic labeling protocol.

-

-

Imaging:

-

Wash, counterstain if desired, mount, and image the cells using fluorescence microscopy.

-

Mass Spectrometry Imaging (MSI)

Mass spectrometry imaging is a label-free technique that allows for the spatial mapping of molecules, including glycans, directly in tissue sections. In a typical MSI workflow for N-glycans, the enzyme PNGase F is applied to the tissue to release N-linked glycans from their protein carriers. A chemical matrix is then applied, and a laser is rastered across the tissue. At each point, the laser desorbs and ionizes the released glycans, and a mass spectrum is acquired. This process generates a molecular map of the glycan distribution across the tissue section.

Workflow for MALDI Imaging Mass Spectrometry of N-Glycans:

Caption: Workflow for MALDI Imaging Mass Spectrometry of N-glycans in tissue.

Key Considerations for MSI of Glycans:

-

Sample Preparation: Proper tissue sectioning and handling are crucial. Formalin-fixed paraffin-embedded (FFPE) tissues are commonly used.

-

Enzymatic Digestion: Uniform application of PNGase F is necessary for efficient and consistent glycan release.

-

Matrix Deposition: The choice and application of the matrix are critical for optimal ionization.

-

Data Analysis: Specialized software is required to process the large datasets generated and to create ion-density maps for specific glycans.

Super-Resolution Imaging of Cell Surface Glycans

Conventional fluorescence microscopy is limited by the diffraction of light, which restricts the achievable resolution to approximately 200-250 nm. Super-resolution microscopy techniques, such as Stochastic Optical Reconstruction Microscopy (STORM) and Photoactivated Localization Microscopy (PALM), overcome this limitation, enabling visualization of glycans with nanoscale precision (10-20 nm). These methods, when combined with metabolic labeling, have revealed insights into the nanoscale organization of the glycocalyx. Recent advancements have even pushed the resolution to the Ångström level, allowing for the visualization of individual sugars within glycans on the cell surface.

Quantitative Data from Super-Resolution Glycan Imaging:

| Parameter | Reported Value/Range | Technique | Cell Type | Reference |

| Localization Precision | ~40 nm | Single-molecule tracking | Metastatic cells | |

| Glycocalyx Height | 119 - 149 nm | Super-resolution microscopy | Various cell lines | |

| Glycan Density | Several million per cell surface | Super-resolution microscopy | Various cell lines | |

| Resolution | 9 Å | Resolution Enhancement by Sequential Imaging (RESI) | Human mammary epithelial cells (HMECs) |

Conclusion

The field of glycan imaging is rapidly evolving, providing increasingly powerful tools to unravel the complexities of the glycocalyx. The choice of imaging modality depends on the specific biological question, the available resources, and the desired level of detail. Metabolic labeling coupled with bioorthogonal chemistry offers a versatile platform for live-cell imaging and super-resolution studies. Lectin-based approaches provide a straightforward method for profiling specific glycan epitopes. Chemoenzymatic labeling affords high specificity for modifying particular glycan structures. Finally, mass spectrometry imaging presents a unique opportunity for label-free mapping of glycan distributions in a spatial context. By leveraging these cutting-edge techniques, researchers and drug development professionals can gain unprecedented insights into the roles of cell surface glycans in health and disease, paving the way for novel diagnostic and therapeutic strategies.

References

Navigating the DKK1 Axis in Oncology: A Technical Guide to DKN-01

Disclaimer: Initial searches for "Kdn probe-1" yielded minimal and disparate results, with a single mention of a fluorescent probe. However, extensive research points to the high likelihood of this being a typographical error for "DKN-01," a well-documented monoclonal antibody central to ongoing cancer research. This guide will, therefore, focus on DKN-01, a humanized monoclonal antibody targeting Dickkopf-1 (DKK1).

Executive Summary

DKN-01 is a clinical-stage, humanized IgG4 monoclonal antibody that neutralizes the activity of Dickkopf-1 (DKK1), a secreted protein that modulates key signaling pathways implicated in tumorigenesis and immune suppression. Elevated DKK1 expression is observed in a variety of cancers and is often correlated with poor prognosis. DKN-01's mechanism of action involves the restoration of Wnt signaling and the modulation of the tumor microenvironment, leading to anti-tumor effects. This document provides a comprehensive technical overview of DKN-01, including its mechanism of action, quantitative data from clinical studies, detailed experimental protocols, and visualizations of the relevant signaling pathways.

Core Concepts: DKK1 and the Rationale for DKN-01

DKK1 is an antagonist of the canonical Wnt/β-catenin signaling pathway.[1] It functions by binding to the LRP5/6 co-receptor, preventing the formation of the Wnt-Frizzled-LRP5/6 complex and leading to the degradation of β-catenin.[1] While initially considered a tumor suppressor due to its inhibition of the often oncogenic Wnt pathway, emerging evidence reveals a more complex, pro-tumorigenic role for DKK1 in many cancers.[1] DKK1 has been shown to promote cancer cell proliferation, invasion, and metastasis, and to contribute to an immunosuppressive tumor microenvironment.[1][2] DKN-01 is designed to bind to and neutralize DKK1, thereby counteracting these pro-tumorigenic effects.

Quantitative Data Presentation

The following tables summarize key quantitative data from clinical trials investigating DKN-01 in various cancer types.

Table 1: Efficacy of DKN-01 in Combination with Pembrolizumab in Advanced Esophagogastric Cancers (Anti-PD-1/PD-L1-Naïve Patients)

| Patient Subgroup | DKK1 Expression | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |

| GEJ/GC | High | 50% | 22.1 weeks | 31.6 weeks |

| GEJ/GC | Low | 0% | 5.9 weeks | 17.4 weeks |

Table 2: Efficacy of DKN-01 in Combination with Tislelizumab and Chemotherapy in Advanced Gastric or Gastroesophageal Junction Adenocarcinoma (First-Line Therapy)

| Patient Subgroup | DKK1 Expression | Objective Response Rate (ORR) |

| Overall Population | Not specified | 73% |

| DKK1-high | High | 90% |

Table 3: Phase I Study of DKN-01 with Gemcitabine and Cisplatin in Advanced Biliary Tract Cancer

| DKN-01 Dose | Number of Patients | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) |

| 300 mg | 47 | 21.3% | 8.7 months |

Table 4: Phase 1/2 Study of DKN-01 in Metastatic Castration-Resistant Prostate Cancer (mCRPC)

| Treatment Arm | Number of Evaluable Patients | Best Overall Response | Median Radiographic Progression-Free Survival (rPFS) |

| DKN-01 Monotherapy | 7 | Stable Disease (29%) | Not Reported |

| DKN-01 + Docetaxel | 7 | Partial Response (71%) | 5.7 months |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of DKN-01.

Production and Purification of DKN-01 (Humanized Monoclonal Antibody)

This protocol outlines the general steps for producing and purifying a humanized monoclonal antibody like DKN-01.

-

Cell Line Development: A stable Chinese Hamster Ovary (CHO) cell line is generated by transfecting it with an expression vector containing the coding sequences for both the heavy and light chains of DKN-01.

-

Cell Culture: The transfected CHO cells are cultured in large-scale bioreactors under optimized conditions to maximize antibody expression.

-

Harvest and Clarification: The cell culture supernatant, containing the secreted DKN-01, is harvested. The cells and cellular debris are removed through centrifugation and filtration to clarify the supernatant.

-

Affinity Chromatography: The clarified supernatant is passed through a Protein A affinity chromatography column. Protein A specifically binds to the Fc region of IgG antibodies, allowing for the selective capture of DKN-01.

-

Elution: The bound DKN-01 is eluted from the column using a low-pH buffer.

-

Viral Inactivation and Filtration: The eluted antibody solution undergoes viral inactivation and filtration steps to ensure safety.

-

Polishing Steps: Further purification is achieved through ion-exchange and size-exclusion chromatography to remove any remaining impurities, such as host cell proteins, DNA, and antibody aggregates.

-

Buffer Exchange and Formulation: The purified DKN-01 is transferred into its final formulation buffer and concentrated to the desired level.

-

Sterile Filtration and Aseptic Filling: The final DKN-01 solution is sterilized by filtration and aseptically filled into vials.

In Vitro DKK1 Neutralization Assay

This protocol describes a cell-based assay to determine the ability of DKN-01 to neutralize DKK1-mediated inhibition of Wnt signaling.

-

Cell Seeding: Seed HEK293T cells into a 96-well plate at a suitable density and allow them to adhere overnight.

-

Transfection: Co-transfect the cells with a Wnt3a expression plasmid, a TCF/LEF-responsive luciferase reporter plasmid (e.g., TOPFlash), and a Renilla luciferase plasmid (for normalization).

-

Treatment Preparation: Prepare a solution of recombinant human DKK1 protein. Prepare serial dilutions of DKN-01.

-

Treatment Application: Add the DKK1 protein to the cells, followed by the addition of the DKN-01 dilutions. Include appropriate controls (cells with Wnt3a alone, cells with Wnt3a and DKK1).

-

Incubation: Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.

-

Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the DKN-01 concentration to determine the IC50 value, representing the concentration of DKN-01 required to inhibit 50% of the DKK1-mediated suppression of Wnt signaling.

Cancer Cell Proliferation Assay

This protocol details a method to assess the effect of DKN-01 on the proliferation of DKK1-expressing cancer cells.

-

Cell Seeding: Seed a DKK1-expressing cancer cell line (e.g., a gastric cancer cell line) into a 96-well plate at a low density.

-

Treatment: After allowing the cells to adhere, treat them with serial dilutions of DKN-01. Include an untreated control group.

-

Incubation: Incubate the plate for a period of 3-5 days at 37°C in a CO2 incubator.

-

Proliferation Measurement: At the end of the incubation period, quantify cell proliferation using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.

-

Data Analysis: Plot the luminescence signal against the DKN-01 concentration to determine the effect of DKN-01 on cell proliferation.

In Vivo Xenograft Tumor Model Study

This protocol describes a typical workflow for evaluating the anti-tumor efficacy of DKN-01 in a mouse xenograft model.

-

Cell Implantation: Subcutaneously implant a DKK1-expressing human cancer cell line into the flank of immunocompromised mice (e.g., nude mice).

-

Tumor Growth Monitoring: Monitor the tumor growth regularly by measuring the tumor volume with calipers.

-

Randomization and Treatment: Once the tumors reach a predetermined size, randomize the mice into treatment and control groups. Administer DKN-01 (e.g., via intraperitoneal injection) to the treatment group at a specified dose and schedule. Administer a vehicle control to the control group.

-

Tumor Volume and Body Weight Measurement: Continue to measure tumor volume and mouse body weight throughout the study to assess treatment efficacy and toxicity.

-

Endpoint Analysis: At the end of the study (e.g., when tumors in the control group reach a maximum allowed size), euthanize the mice and excise the tumors.

-

Tumor Analysis: Analyze the excised tumors for various endpoints, such as tumor weight, and perform immunohistochemistry or Western blotting to assess changes in biomarkers related to the DKN-01 mechanism of action.

Signaling Pathways and Mechanisms of Action

DKN-01 exerts its anti-cancer effects through the modulation of multiple signaling pathways and by influencing the tumor microenvironment.

Wnt/β-catenin Signaling Pathway

DKN-01's primary mechanism is the neutralization of DKK1, which leads to the reactivation of the canonical Wnt/β-catenin signaling pathway in certain cellular contexts.

Caption: DKN-01 restores Wnt signaling by inhibiting DKK1.

PI3K/AKT Signaling Pathway

Recent studies have shown that DKK1 can also promote tumor growth and drug resistance through a β-catenin-independent mechanism involving the activation of the PI3K/AKT pathway via cytoskeleton-associated protein 4 (CKAP4). By neutralizing DKK1, DKN-01 can potentially inhibit this pro-survival pathway.

Caption: DKN-01 may inhibit the PI3K/AKT pathway by blocking DKK1-CKAP4 interaction.

Modulation of the Tumor Microenvironment

DKN-01 has been shown to favorably alter the tumor microenvironment by reducing the population of myeloid-derived suppressor cells (MDSCs) and enhancing the activity of Natural Killer (NK) cells.

Caption: DKN-01 enhances anti-tumor immunity by modulating MDSCs and NK cells.

Conclusion

DKN-01 represents a promising therapeutic strategy for a range of cancers characterized by elevated DKK1 expression. Its multifaceted mechanism of action, which includes the modulation of key oncogenic signaling pathways and the enhancement of anti-tumor immunity, provides a strong rationale for its continued clinical development. The data presented in this guide underscore the potential of DKN-01 as a targeted therapy, particularly in biomarker-selected patient populations. Further research and clinical trials are warranted to fully elucidate its therapeutic potential and to identify optimal combination strategies.

References

Exploratory Studies Using Kdn Imaging Probes

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

3-deoxy-D-glycero-D-galacto-nonulosonic acid (Kdn) is a unique deaminated member of the sialic acid family. Unlike the more common sialic acids, Neu5Ac and Neu5Gc, Kdn is expressed at very low levels in most normal mammalian tissues but has been found in elevated amounts during fetal development and in certain malignancies, including ovarian cancer.[1][2] This differential expression profile makes Kdn and its associated metabolic pathways attractive targets for developing novel diagnostic and therapeutic strategies. This technical guide provides a framework for the design, synthesis, and application of novel imaging probes to facilitate exploratory studies of Kdn biology, offering researchers a roadmap to visualize and quantify Kdn in cellular systems.

The Biology of Kdn: A Primer

Kdn is a nine-carbon sugar that typically terminates glycan chains on glycoproteins and glycolipids.[3][4] While abundant in lower vertebrates and bacteria, its presence in mammals is highly regulated.[3] Free Kdn has been identified in human fetal red blood cells and certain cancer cells, suggesting a role in proliferation and malignancy. The biosynthesis of Kdn proceeds from mannose through a distinct enzymatic pathway, offering specific molecular machinery that can be targeted for probe development.

The key enzymes in Kdn metabolism include:

-

KDN-9-phosphate synthetase: Catalyzes the condensation of D-mannose 6-phosphate (Man-6-P) and phosphoenolpyruvate (PEP) to form KDN-9-P.

-

CMP-KDN synthetase: Activates Kdn to CMP-KDN, the sugar nucleotide donor required for the transfer of Kdn onto glycoconjugates.

-

Kdnases: Specific sialidases that can cleave Kdn from glycoconjugates.

The unique presence of Kdn in specific physiological and pathological states makes it a compelling biomarker. Imaging probes designed to detect Kdn could enable researchers to study its role in tumor biology, track cellular differentiation, and screen for novel therapeutic agents that modulate its metabolism.

Core Design Strategies for Kdn Imaging Probes

The development of effective Kdn imaging probes hinges on strategies that leverage its unique metabolic pathway. Two primary approaches are proposed: metabolic labeling and enzyme activation.

Metabolic Labeling Probes

This strategy involves synthesizing a Kdn analog that is tagged with a reporter molecule, such as a fluorophore or a bioorthogonal handle (e.g., azide or alkyne). When introduced to cells, this analog is taken up and incorporated into cellular glycoconjugates through the endogenous biosynthetic pathway.

-

Directly Labeled Probes: A Kdn molecule is directly conjugated to a fluorescent dye. This allows for immediate visualization following metabolic incorporation.

-

Bioorthogonal Probes: A Kdn molecule is modified with a small, inert functional group (like an azide). After metabolic incorporation, a fluorescent reporter bearing a complementary group (e.g., an alkyne) is added, which covalently attaches to the incorporated Kdn via a "click" reaction. This two-step approach allows for greater flexibility and can reduce potential steric hindrance from a bulky fluorophore during the metabolic process.

Enzyme-Activatable Probes

This approach focuses on designing probes that change their fluorescent properties upon interaction with a specific enzyme in the Kdn pathway. These "smart" probes remain in a quenched or non-fluorescent state until they are processed by their target enzyme, providing a high signal-to-background ratio. A promising target for this strategy is a Kdn-specific sialidase (Kdnase), which is known to cleave Kdn from glycan chains. The probe would be designed as a Kdn-containing substrate with a quenched fluorophore, which is released and fluoresces upon enzymatic cleavage.

Quantitative Data for Probe Validation

The successful development of a novel imaging probe requires rigorous quantitative assessment. The following tables outline the key parameters that should be measured and reported.

Table 1: Photophysical Properties of a Hypothetical Fluorescent Kdn Probe

| Parameter | Symbol | Value | Method of Measurement |

| Absorption Maximum | λabs | 495 nm | UV-Vis Spectrophotometry |

| Emission Maximum | λem | 520 nm | Fluorometry |

| Molar Extinction Coefficient | ε | 85,000 M-1cm-1 | UV-Vis Spectrophotometry |